molecular formula C20H17FN2O2 B2714123 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946353-41-9

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2714123
CAS No.: 946353-41-9
M. Wt: 336.366
InChI Key: NZLWAQQSIPUVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1-Benzyl-N-(3-Fluoro-4-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide in Contemporary Chemical Research

1-Benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative distinguished by its unique substitution pattern. The dihydropyridine core, a six-membered ring with one double bond, is functionalized at the 1-position with a benzyl group and at the 3-position with a carboxamide linked to a 3-fluoro-4-methylphenyl group. This configuration introduces steric and electronic modifications that influence both its physicochemical properties and biological interactions. The compound’s molecular architecture aligns with structural motifs commonly associated with calcium channel modulation, a property central to many cardiovascular therapeutics.

Synthetic routes to this compound typically involve multi-step organic reactions, including condensation, cyclization, and substitution processes. For instance, the benzyl group is often introduced via nucleophilic substitution or reductive amination, while the 3-fluoro-4-methylphenyl carboxamide moiety is incorporated through carbodiimide-mediated coupling reactions. Key challenges in synthesis include optimizing reaction conditions (e.g., temperature, solvent polarity) to achieve high yields and purity, often necessitating chromatographic purification. Advances in catalytic methods and green chemistry principles are gradually improving the scalability and sustainability of these synthetic pathways.

The compound’s physical properties, such as solubility in organic solvents (e.g., dimethyl sulfoxide, chloroform) and solid-state stability at room temperature, make it amenable to laboratory handling and formulation studies. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirms its structural integrity and provides insights into conformational dynamics influenced by substituent interactions.

Significance of Dihydropyridine Derivatives in Medicinal Chemistry

Dihydropyridines occupy a pivotal role in medicinal chemistry due to their diverse pharmacological profiles. Historically, nifedipine—a prototypical 1,4-dihydropyridine—revolutionized hypertension treatment by selectively inhibiting L-type calcium channels, thereby inducing vasodilation. Subsequent research has expanded the therapeutic applications of dihydropyridines to include anti-inflammatory, antimicrobial, and anticancer activities, driven by their ability to modulate enzymatic and receptor-mediated pathways.

Structure-activity relationship (SAR) studies reveal that substitutions at the 1-, 3-, and 4-positions of the dihydropyridine ring critically influence biological potency and selectivity. For example:

  • Electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position enhance calcium channel blockade by stabilizing the drug-receptor complex.
  • Aromatic substituents at the 1- and 3-positions improve metabolic stability and tissue penetration, as seen in 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
  • Ester or carboxamide functionalities at the 3-position optimize pharmacokinetic properties by balancing hydrophilicity and lipophilicity.

These insights underscore the compound’s potential as a versatile scaffold for developing targeted therapies. For instance, the 3-fluoro-4-methylphenyl group may enhance binding affinity to specific isoforms of calcium channels or other biological targets, while the benzyl group could mitigate oxidative degradation.

Scope and Objectives of the Review

This review aims to consolidate current knowledge on 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, with three primary objectives:

  • Synthetic Methodologies : Evaluate established and emerging synthetic routes, emphasizing efficiency, yield, and sustainability.
  • Structural and Functional Analysis : Correlate the compound’s molecular features with its physicochemical and biological properties using spectroscopic and computational data.
  • Pharmacological Potential : Explore its applicability in drug discovery frameworks, particularly in cardiovascular and inflammatory diseases, while excluding clinical safety and dosage considerations.

Properties

IUPAC Name

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-9-10-16(12-18(14)21)22-19(24)17-8-5-11-23(20(17)25)13-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLWAQQSIPUVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Benzylamine, 3-fluoro-4-methylbenzaldehyde, and ethyl acetoacetate.

    Condensation Reaction: The initial step involves the condensation of benzylamine with 3-fluoro-4-methylbenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to form the dihydropyridine ring.

    Amidation: The final step involves the amidation of the dihydropyridine intermediate with a suitable carboxylic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, dihydropyridine derivatives can interact with various molecular targets, such as:

    Ion Channels: Modulating calcium channels in cells.

    Enzymes: Inhibiting specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 2-oxo-1,2-dihydropyridine-3-carboxamide motif is a versatile pharmacophore. Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Biological Target/Activity Key Structural Differences
Target Compound 1-Benzyl, N-(3-fluoro-4-methylphenyl) Not explicitly reported (inferred: kinase/receptor modulation) Reference compound for comparison
4-(2,6-Difluorophenyl)-6-(tetrahydronaphthalen-6-yl) analogue () 4-Difluorophenyl, 6-tetrahydronaphthalenyl Unspecified (spectroscopic data provided) Bulkier tetrahydronaphthalene substituent; difluorophenyl enhances lipophilicity
BMS-777607 () 4-Ethoxy-1-(4-fluorophenyl), pyridin-4-yloxy Met kinase inhibitor Ethoxy and fluorophenyl groups enhance kinase selectivity
N-(3-Bromo-2-methylphenyl) analogue () 3-Bromo-2-methylphenyl None reported (structural study) Bromine increases molecular weight and polarizability vs. fluorine in target compound
N-Cycloheptyl-1-(4-fluorobenzyl) analogue () Cycloheptyl, 4-fluorobenzyl CB2 inverse agonist Cycloheptyl enhances steric bulk; fluorobenzyl mimics target’s fluorophenyl
6-Methyl-2-oxo derivatives () C6-Methyl CB2 receptor ligands (agonism/antagonism modulated by C5 substituents) Methyl at C6 alters receptor binding mode vs. target’s benzyl at N1

Key Observations :

  • Substituent Position : The N1-benzyl group in the target compound contrasts with C6-methyl in CB2 ligands (), which dictates receptor interaction profiles .
  • Aromatic Systems : The tetrahydronaphthalene ring in introduces conformational rigidity, while the target’s 3-fluoro-4-methylphenyl group balances lipophilicity and electronic effects .

Physicochemical and Spectroscopic Properties

  • NMR Shifts :
    • The target’s aromatic protons are expected near δ 6.5–8.7 ppm (similar to ’s δ 6.55–8.72 range for pyridine and aryl protons) .
    • 13C-NMR : Carbonyl signals (C=O) in analogous compounds appear at ~163–166 ppm, consistent with the target’s lactam and carboxamide groups .
  • Hydrogen Bonding : The target likely forms intra-/intermolecular N–H···O bonds (as in ), enhancing crystallinity and stability .

Biological Activity

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented as follows:

C18H18FN2O2\text{C}_{18}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{2}

This structure features a dihydropyridine core with various substituents that contribute to its biological properties.

Pharmacological Properties

1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits several pharmacological activities:

  • Antitumor Activity : Studies have indicated that dihydropyridine derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this one have shown promising results against various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives from the dihydropyridine family have demonstrated antimicrobial effects against a range of bacterial strains. The specific activity of 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in this context remains to be fully elucidated.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Calcium Channel Blockade : Dihydropyridines are well-known calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced blood pressure.
  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation and survival pathways. The selectivity for specific kinases could be crucial for its potential use in cancer therapy.

Case Studies

  • Anticancer Activity : A study demonstrated that a related dihydropyridine derivative exhibited an IC50 value of 0.36 µM against CDK2, indicating strong inhibition of cell cycle progression in cancer cells .
  • Antimicrobial Efficacy : Another investigation into structurally similar compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Data Table

PropertyValue/Observation
Molecular FormulaC₁₈H₁₈F₂N₂O₂
Antitumor IC50 (CDK2)0.36 µM
Antimicrobial ActivityEffective against S. aureus and E. coli
MechanismCalcium channel blockade

Q & A

Q. Q1. What are the standard synthetic protocols for 1-benzyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are intermediates validated?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of benzylamine derivatives with substituted aldehydes (e.g., 3-fluoro-4-methylbenzaldehyde) to form a Schiff base intermediate. Cyclization with ethyl acetoacetate under basic conditions yields the dihydropyridine core. Key steps include:

  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization .
  • Solvents: Ethanol or DMSO for solubility and reaction efficiency .
  • Validation: Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and mass spectrometry confirm intermediate and final product structures .

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve tautomeric ambiguities in dihydropyridine derivatives like this compound?

Methodological Answer: X-ray crystallography is critical for distinguishing keto-amine (lactam) vs. hydroxy-pyridine tautomers. For example, in analogous compounds, centrosymmetric dimers formed via N–H⋯O hydrogen bonds confirm the keto-amine form. Planar conformations with dihedral angles <10° between aromatic rings indicate extended π-conjugation, validated by bond length analysis .

Structure-Activity Relationship (SAR) Design

Q. Q3. What functional groups in this compound are most critical for modulating biological activity, and how can SAR studies be optimized?

Methodological Answer:

  • Key Groups: The 3-fluoro-4-methylphenyl group enhances lipophilicity and target binding, while the benzyl moiety influences metabolic stability. The carboxamide bridge is essential for hydrogen bonding .
  • SAR Optimization: Use iterative synthesis to substitute the benzyl (e.g., chloro/fluoro variants) and phenyl groups (e.g., nitro/methoxy). Pair with in vitro assays (e.g., enzyme inhibition) and computational docking to prioritize analogs .

Pharmacological Profiling

Q. Q4. What experimental models are suitable for evaluating this compound’s neuroprotective or anticancer potential?

Methodological Answer:

  • Neuroprotection: Primary neuronal cultures exposed to oxidative stress (H₂O₂) or amyloid-β toxicity, with viability assessed via MTT assays. Measure ROS reduction and caspase-3 activity .
  • Anticancer: Cell lines (e.g., HeLa, MCF-7) treated with the compound at varying doses. Use flow cytometry for apoptosis/necrosis differentiation and Western blotting for apoptotic markers (e.g., BAX, Bcl-2) .

Data Contradictions in Analog Studies

Q. Q5. How can researchers reconcile conflicting bioactivity data between this compound and its structural analogs?

Methodological Answer: Contradictions often arise from substituent variations (e.g., sulfonamide vs. nitro groups). Strategies include:

  • Meta-analysis: Compare analogs with identical cores but varying substituents across published datasets .
  • Computational Modeling: Use molecular dynamics to simulate binding affinities and identify steric/electronic effects of substituents .
  • Dose-Response Curves: Validate discrepancies by testing all analogs under standardized conditions (e.g., IC₅₀ in the same cell line) .

Reaction Optimization Challenges

Q. Q6. What strategies improve yield and purity during large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions .
  • High-Throughput Screening (HTS): Test solvent (e.g., DMF vs. THF), temperature (60–100°C), and catalyst combinations (e.g., Pd/C vs. CuI) to identify optimal conditions .
  • Work-Up Protocols: Use column chromatography with gradient elution (hexane/ethyl acetate) for purity ≥95% .

Computational-Experimental Integration

Q. Q7. How can quantum chemical calculations guide synthetic route design for novel derivatives?

Methodological Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and predict feasible pathways (e.g., cyclization barriers) .
  • Solvent Effects: Compute solvation free energies (COSMO-RS) to select solvents that stabilize intermediates .
  • Machine Learning: Train models on existing reaction data to predict yields and side products for new analogs .

Analytical Method Validation

Q. Q8. What advanced techniques complement NMR for characterizing trace impurities?

Methodological Answer:

  • LC-HRMS: Resolve impurities with ppm mass accuracy and isotopic patterns .
  • 2D NMR (HSQC, HMBC): Assign quaternary carbons and detect <1% impurities via long-range correlations .
  • X-ray Photoelectron Spectroscopy (XPS): Identify elemental composition of amorphous byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.